ethyl 2-cyano-2-[1-methyl-4(1H)-pyrimidinyliden]acetate
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Description
Ethyl 2-cyano-2-[1-methyl-4(1H)-pyrimidinyliden]acetate is an organic compound with a complex structure that includes a cyano group, an ester group, and a pyrimidine ring
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which share a similar structure, are known to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives, which have a similar structure, are known to interact with their targets, resulting in various changes . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
It’s worth noting that indole derivatives, which share a similar structure, are known to affect various biochemical pathways .
Result of Action
Indole derivatives, which have a similar structure, are known to have various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-cyano-2-[1-methyl-4(1H)-pyrimidinyliden]acetate typically involves the reaction of ethyl cyanoacetate with 1-methyl-4(1H)-pyrimidinylidene under specific conditions. One common method involves the Knoevenagel condensation reaction, where ethyl cyanoacetate reacts with an aldehyde in the presence of a base such as piperidine . The reaction is often carried out under microwave
Properties
IUPAC Name |
ethyl (2E)-2-cyano-2-(1-methylpyrimidin-4-ylidene)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-3-15-10(14)8(6-11)9-4-5-13(2)7-12-9/h4-5,7H,3H2,1-2H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGPIDIMOZVIOU-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1C=CN(C=N1)C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/1\C=CN(C=N1)C)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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